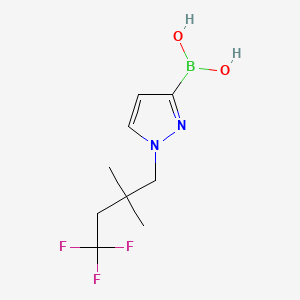
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a dimethylbutyl chain, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and dimethylbutyl groups. Common reagents used in these reactions include boronic acids, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the boronic acid group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl and dimethylbutyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The trifluoromethyl and dimethylbutyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparación Con Compuestos Similares
Compared to other boronic acids, 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid stands out due to its trifluoromethyl and dimethylbutyl groups, which impart unique chemical and physical properties. Similar compounds include:
Phenylboronic Acid: Lacks the trifluoromethyl and dimethylbutyl groups, resulting in different reactivity and applications.
4,4,4-Trifluoro-2,2-dimethyl-1-butanol: Shares the trifluoromethyl and dimethylbutyl groups but lacks the pyrazole ring and boronic acid functionality.
Pyrazole-3-boronic Acid: Contains the pyrazole ring and boronic acid group but lacks the trifluoromethyl and dimethylbutyl groups.
Propiedades
Fórmula molecular |
C9H14BF3N2O2 |
|---|---|
Peso molecular |
250.03 g/mol |
Nombre IUPAC |
[1-(4,4,4-trifluoro-2,2-dimethylbutyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BF3N2O2/c1-8(2,5-9(11,12)13)6-15-4-3-7(14-15)10(16)17/h3-4,16-17H,5-6H2,1-2H3 |
Clave InChI |
LCTFVFDGCGZVGP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)CC(C)(C)CC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















